2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as sns-314, have been found to inhibit aurora kinases a, b, and c . Aurora kinases play crucial roles in cell division, making them potential targets for cancer treatment .
Mode of Action
Compounds with similar structures, such as sns-314, inhibit aurora kinases, leading to cell cycle arrest and eventually cell death . This is achieved by disrupting the mitotic spindle checkpoint and preventing cytokinesis .
Biochemical Pathways
Aurora kinases, which are potential targets of similar compounds, play key roles in the mitotic phase of the cell cycle . Inhibition of these kinases can disrupt cell division, leading to cell death .
Pharmacokinetics
A compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in proliferating cells . This is achieved by inhibiting Aurora kinases, leading to disruption of the mitotic spindle checkpoint and prevention of cytokinesis .
Biochemical Analysis
Cellular Effects
It’s known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reactionThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Cycloaddition: The pyrazolo[3,4-d]pyrimidine core can participate in cycloaddition reactions, forming new heterocyclic compounds
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibitory activity.
1,2,3-Triazole derivatives: These compounds also show significant anticancer activity
Compared to these compounds, 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a sulfanyl and phenylacetamide group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-13-5-4-8-15(9-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLWGOUTSQBNBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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